molecular formula C15H15NO5 B1446791 Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate CAS No. 1820686-51-8

Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate

Cat. No.: B1446791
CAS No.: 1820686-51-8
M. Wt: 289.28 g/mol
InChI Key: SCOVHUHETCHRMG-UHFFFAOYSA-N
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Description

Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate is a chemical compound with the molecular formula C15H15NO5 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide. The nitrile oxide can be generated in situ from a nitroalkane and a base.

    Introduction of the ethoxycarbonyl group: This step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

    Attachment of the phenyl group: This can be done through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the isoxazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated derivatives of the compound with nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.

    Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can act as a bioisostere for other heterocycles, allowing the compound to modulate biological pathways. For example, it may inhibit enzymes by binding to their active sites or alter receptor activity by mimicking natural ligands.

Comparison with Similar Compounds

Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate can be compared with other isoxazole derivatives, such as:

    Methyl 5-[4-(Methoxycarbonyl)phenyl]isoxazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Phenyl 5-[4-(Phenoxycarbonyl)phenyl]isoxazole-3-carboxylate: Contains a phenyl ester group, which may alter its chemical and biological properties.

    Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-4-carboxylate: The position of the carboxylate group is different, which can affect its reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 5-(4-ethoxycarbonylphenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-3-19-14(17)11-7-5-10(6-8-11)13-9-12(16-21-13)15(18)20-4-2/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOVHUHETCHRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701153906
Record name 3-Isoxazolecarboxylic acid, 5-[4-(ethoxycarbonyl)phenyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820686-51-8
Record name 3-Isoxazolecarboxylic acid, 5-[4-(ethoxycarbonyl)phenyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820686-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolecarboxylic acid, 5-[4-(ethoxycarbonyl)phenyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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